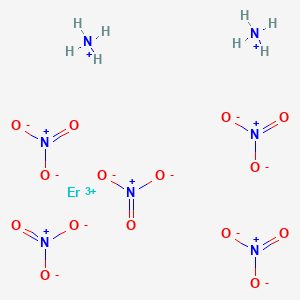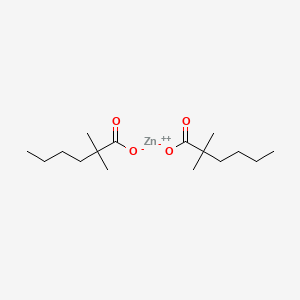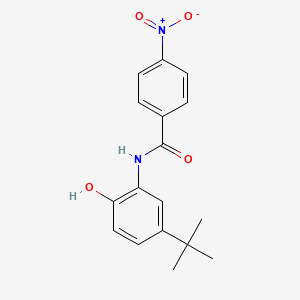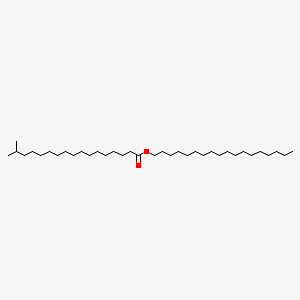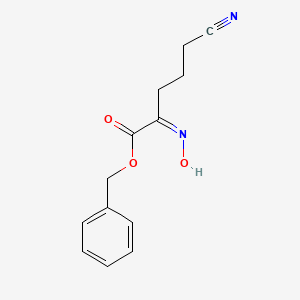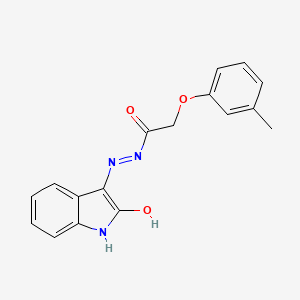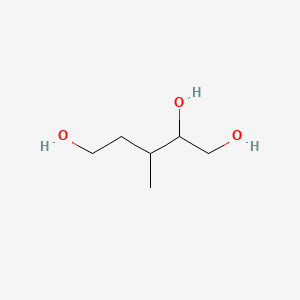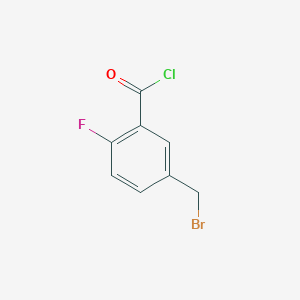![molecular formula C20H14BrNO5S B12643233 {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-29-2](/img/structure/B12643233.png)
{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole moiety linked to an acetic acid group through an ether linkage. The presence of a bromobenzene sulfonyl group adds to its unique chemical structure, making it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzene Sulfonyl Group: The bromobenzene sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Ether Linkage Formation: The ether linkage is formed by reacting the carbazole derivative with a suitable acetic acid derivative under conditions that promote etherification, such as the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the bromobenzene sulfonyl group, potentially converting it to a benzene sulfonyl group.
Substitution: The bromine atom in the bromobenzene sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Benzene sulfonyl derivatives.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
The compound’s structural features make it a potential candidate for drug development. It can be explored for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In materials science, this compound can be used in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned to enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[9-(2-Chlorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a chlorine atom instead of bromine.
{[9-(2-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a methyl group instead of bromine.
{[9-(2-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromobenzene sulfonyl group in {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and potentially more suitable for specific applications, such as in the development of new materials or pharmaceuticals.
Propriétés
Numéro CAS |
920982-29-2 |
|---|---|
Formule moléculaire |
C20H14BrNO5S |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
2-[9-(2-bromophenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H14BrNO5S/c21-16-6-2-4-8-19(16)28(25,26)22-17-7-3-1-5-14(17)15-10-9-13(11-18(15)22)27-12-20(23)24/h1-11H,12H2,(H,23,24) |
Clé InChI |
LGKHXEPZJVGRCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC=C4Br)C=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
